N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-29(25,26)22-8-4-12(5-9-22)17(24)21-7-6-13-15(11-21)28-18(19-13)20-16(23)14-3-2-10-27-14/h2-3,10,12H,4-9,11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIKKSHSJGKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse pharmacological effects. The presence of a methylsulfonyl group enhances its solubility and biological activity. The thiazolo-pyridine moiety is also significant for its interactions with biological targets.
1. Antibacterial Activity
Research has shown that compounds containing piperidine and thiazole rings exhibit notable antibacterial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Salmonella Typhi. In particular, studies reported moderate to strong activity against these pathogens, suggesting that the compound may inhibit bacterial growth effectively .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are essential in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections. Preliminary data indicate that this compound could serve as a potent AChE inhibitor, with binding studies showing strong interactions with the enzyme .
3. Antitumor Activity
The thiazolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicated that compounds with similar structures reduced cell viability in glioblastoma multiforme cells significantly, hinting at their potential as anticancer agents . The mechanism likely involves apoptosis induction through mitochondrial pathways.
Case Study 1: Antibacterial Testing
In a study evaluating the antibacterial activity of synthesized derivatives of piperidine compounds, it was found that several exhibited significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine ring could enhance antibacterial efficacy .
Case Study 2: Enzyme Inhibition Assay
Another investigation focused on the enzyme inhibitory effects of related compounds on AChE and urease. The results showed that certain derivatives achieved over 70% inhibition at low concentrations (10 µM), indicating strong potential for therapeutic applications in neurodegenerative diseases and urinary infections .
Research Findings Summary
Scientific Research Applications
Structure and Composition
This compound is characterized by a unique combination of functional groups that contribute to its biological activity. The key structural features include:
- Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Thiazolo[5,4-c]pyridine moiety : This heterocyclic structure is known for its biological activity.
- Furan-2-carboxamide group : This part of the molecule is significant for its interactions with biological targets.
Molecular Formula
The molecular formula of the compound is , which indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative diseases and cancer. Its structural components suggest that it may interact with various biological pathways.
Case Studies
- Neuroprotective Effects : Research has indicated that derivatives of piperidine can exhibit neuroprotective properties. For instance, studies on related compounds have shown promise in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Anticancer Activity : Compounds with thiazole and pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazolo[5,4-c]pyridine derivatives showed significant inhibition of tumor growth in vitro and in vivo .
Pharmacological Studies
Pharmacological evaluations have revealed that compounds similar to N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide exhibit a range of activities:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that related compounds possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis .
Synthesis and Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The methodologies typically include:
- Diels-Alder reactions : These are used to construct the fused ring systems present in the molecule.
- Functionalization of piperidine : Modifications at the nitrogen atom can enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Diels-Alder Reaction | A cycloaddition reaction forming complex cyclic structures. |
| Functionalization | Introducing functional groups to enhance solubility and bioactivity. |
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- In contrast, the cyclopropylisoxazole group in the analogue introduces steric rigidity and aromaticity, favoring interactions with hydrophobic pockets .
- Solubility : The piperidine moiety in the target compound may improve aqueous solubility due to its basic nitrogen, whereas the cyclopropane-isoxazole hybrid in the analogue likely reduces solubility due to increased hydrophobicity.
NMR-Based Structural Comparisons
Comparative NMR studies of structurally related compounds (e.g., compounds 1 and 7 in Molecules 2014) reveal that chemical shifts in regions corresponding to substituent attachment (e.g., positions 29–36 and 39–44) are highly sensitive to electronic and steric changes . For the target compound, the methylsulfonyl group would induce distinct deshielding effects in these regions compared to the cyclopropane-isoxazole substituent.
Research Findings and Implications
Key Observations from Structural Analogues
- Activity Trends: While direct biological data for the target compound are unavailable, analogues with sulfonyl groups (e.g., compound 1 in Molecules 2014) show enhanced stability in metabolic assays compared to non-sulfonated derivatives .
- Lumping Strategy Relevance : Compounds with shared cores but divergent substituents, like the target and CAS 1351621-28-7, may still exhibit overlapping reactivity in certain pathways (e.g., oxidation of the thiazole ring) despite differing substituent-driven properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
